Galbelgin
Overview
Description
Galbelgin is a natural product found in Machilus thunbergii, Virola surinamensis, and other organisms . It belongs to the chemical family of lignans . The IUPAC name for Galbelgin is (2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane .
Synthesis Analysis
The divergent syntheses of Galbelgin are detailed in a study . An early-stage modified Kowalski one-carbon homologation reaction is utilized to construct the central γ-butyrolactone framework with the two necessary β,γ-vicinal stereogenic centers .Molecular Structure Analysis
The molecular formula of Galbelgin is C22H28O5 . It has a molecular weight of 372.45 . The structure of Galbelgin contains 2,5-diaryl-3,4-dimethyltetrahydrofurans .Chemical Reactions Analysis
The Barker Synthesis of Galbelgin sets the two adjacent stereocenters by the classic Tsunoda/Ito Claisen rearrangement .Physical And Chemical Properties Analysis
Galbelgin has a boiling point of 479.1±45.0 °C at 760 mmHg . Its density is 1.1±0.1 g/cm3 .Scientific Research Applications
Synthesis and Yield : Galbelgin has been successfully synthesized starting from 4-pentenoic acid, involving steps like Evans asymmetry anti-aldol reaction, TBS protection, hydroboration, oxidation, Friedel–Crafts arylation, and more. The overall yield of galbelgin was approximately 16.9% (Xue et al., 2009).
Stereoselective Synthesis : A stereoselective synthesis procedure for galbelgin was described, showcasing the production of the compound through the reduction of tetrahydrofuran dicarboxylic esters, derived from diaryl dilactones (Stevenson & Williams, 1977).
Biotransformation by Aspergillus niger : Research demonstrated that Aspergillus niger can convert galbelgin to its corresponding 4,4'-O-demethyl derivative, highlighting a potential biotransformation application (Kasahara, Miyazawa & Kameoka, 1996).
Protection-Free Asymmetric Synthesis : An efficient and protection-free asymmetric synthesis of galbelgin was reported. This process involved a diastereoselective aldol reaction, stereoselective C-alkylation, and Friedel–Crafts reaction as key steps (Hazra & Hajra, 2013).
Anionic-Radical Processes and Reductive Radical Cyclizations : Studies on tetrahydrofuran lignans, including galbelgin, showcased their synthesis through tandem oxidative anionic-radical processes and reductive radical cyclizations (Jahn & Rudakov, 2006).
Anti-Platelet Activating Factor Constituents : Galbelgin was identified as one of the anti-platelet activating factor constituents in the stem part of Piper futokadsura, a Chinese medicinal plant (Chen, Yu & Xu, 1993).
properties
IUPAC Name |
(2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-WJWAULOUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galbelgin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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